molecular formula C7H12O2 B056284 4-Methoxyhex-5-en-2-one CAS No. 112091-96-0

4-Methoxyhex-5-en-2-one

Cat. No. B056284
M. Wt: 128.17 g/mol
InChI Key: KKTNCVGKDACVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyhex-5-en-2-one, also known as MHO, is a chemical compound that belongs to the family of enones. It is a colorless liquid with a sweet, fruity odor and is widely used in the fragrance industry. In recent years, MHO has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism Of Action

The mechanism of action of 4-Methoxyhex-5-en-2-one is not fully understood. However, studies have shown that 4-Methoxyhex-5-en-2-one induces apoptosis in cancer cells by activating the caspase pathway. 4-Methoxyhex-5-en-2-one has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.

Biochemical And Physiological Effects

4-Methoxyhex-5-en-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-Methoxyhex-5-en-2-one inhibits the growth of cancer cells and induces apoptosis. 4-Methoxyhex-5-en-2-one has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methoxyhex-5-en-2-one in lab experiments is its availability and low cost. 4-Methoxyhex-5-en-2-one is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using 4-Methoxyhex-5-en-2-one is its potential toxicity. 4-Methoxyhex-5-en-2-one has been found to be toxic to some cell lines at high concentrations, and caution should be taken when handling and using it in lab experiments.

Future Directions

There are several future directions for the use of 4-Methoxyhex-5-en-2-one in scientific research. One direction is the development of 4-Methoxyhex-5-en-2-one-based compounds for the treatment of cancer and inflammatory diseases. Another direction is the use of 4-Methoxyhex-5-en-2-one as a building block for the synthesis of new fragrances and flavorings. Additionally, further studies are needed to elucidate the mechanism of action of 4-Methoxyhex-5-en-2-one and its potential toxicity in vivo.

Synthesis Methods

4-Methoxyhex-5-en-2-one can be synthesized through several methods, including the oxidation of 4-methoxy-5-hexen-2-ol using oxidizing agents such as chromium trioxide or potassium permanganate. Another method involves the reaction of 4-methoxy-5-hexen-2-one with a reducing agent, such as sodium borohydride, to produce 4-Methoxyhex-5-en-2-one.

Scientific Research Applications

4-Methoxyhex-5-en-2-one has shown potential in various scientific research applications. In medicinal chemistry, 4-Methoxyhex-5-en-2-one has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 4-Methoxyhex-5-en-2-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In organic synthesis, 4-Methoxyhex-5-en-2-one has been used as a building block for the synthesis of various compounds, including chiral compounds and natural products. 4-Methoxyhex-5-en-2-one has also been used as a starting material for the synthesis of fragrances and flavorings.

properties

CAS RN

112091-96-0

Product Name

4-Methoxyhex-5-en-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-methoxyhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(9-3)5-6(2)8/h4,7H,1,5H2,2-3H3

InChI Key

KKTNCVGKDACVDE-UHFFFAOYSA-N

SMILES

CC(=O)CC(C=C)OC

Canonical SMILES

CC(=O)CC(C=C)OC

synonyms

5-Hexen-2-one, 4-methoxy- (9CI)

Origin of Product

United States

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